3-Aminophenol hydrochloride is an organic compound with the chemical formula C₆H₈ClNO. It is a derivative of aminophenol, specifically the meta isomer, and features both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring. The compound appears as white to off-white crystals and is slightly soluble in water. It is known for its reactivity and potential toxicity, particularly through ingestion or skin contact .
3-Aminophenol hydrochloride can be harmful if ingested, inhaled, or absorbed through the skin. It may cause irritation to the eyes, skin, and respiratory tract [].
3-Aminophenol hydrochloride exhibits several biological activities:
The synthesis of 3-Aminophenol hydrochloride can be achieved through several methods:
3-Aminophenol hydrochloride has diverse applications across various fields:
Studies on 3-Aminophenol hydrochloride indicate interactions with various biological systems:
Several compounds share structural similarities with 3-Aminophenol hydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Similarity Index | Unique Features |
---|---|---|---|
2-Aminophenol | C₆H₇N₃O | 0.88 | Isomeric form with amino group in ortho position |
4-Aminophenol | C₆H₇N₃O | 0.88 | Isomeric form with amino group in para position |
5-Aminobenzene-1,3-diol hydrochloride | C₆H₈ClN₂O₂ | 0.96 | Contains two hydroxyl groups |
4,5-Diaminobenzene-1,2-diol dihydrochloride | C₆H₈ClN₂O₂ | 0.88 | Contains two amino groups |
Each of these compounds possesses unique properties and applications that distinguish them from 3-Aminophenol hydrochloride while sharing similar functional groups that contribute to their reactivity and utility in chemical synthesis and biological applications .